molecular formula C9H11NO2 B097195 N-(2-Hydroxyethyl)benzamide CAS No. 18838-10-3

N-(2-Hydroxyethyl)benzamide

Cat. No.: B097195
CAS No.: 18838-10-3
M. Wt: 165.19 g/mol
InChI Key: ZKSYUNLBFSOENV-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)benzamide (CAS: Not explicitly provided) is a benzamide derivative featuring a hydroxyethyl group (-CH₂CH₂OH) attached to the nitrogen atom of the benzamide core. Its synthesis typically involves reacting 2-aminoethanol with benzoyl chloride in pyridine, catalyzed by 4-dimethylaminopyridine (DMAP), followed by purification via column chromatography (yield: 29%) . Structural confirmation is achieved through ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This compound serves as a precursor for further derivatization, such as esterification with cinnamoyl chloride to form N-Benzoyl-2-aminoethyl cinnamate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)benzamide typically involves the reaction of benzoyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5COCl+HOCH2CH2NH2C6H5CONHCH2CH2OH+HCl\text{C}_6\text{H}_5\text{COCl} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CONHCH}_2\text{CH}_2\text{OH} + \text{HCl} C6​H5​COCl+HOCH2​CH2​NH2​→C6​H5​CONHCH2​CH2​OH+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of N-(2-oxoethyl)benzamide.

    Reduction: Formation of N-(2-aminoethyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-(2-Hydroxyethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a model compound for studying amide hydrolysis.

    Industry: Used in the production of polymers and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Structural Modifications on the Hydroxyethyl Group

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : The hydroxyethyl group is branched with two methyl substituents (-CH₂C(CH₃)₂OH), and the benzamide core has a 3-methyl substituent.
  • Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol.
  • Properties : The bulky tert-hydroxy group enhances stability and acts as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization reactions. X-ray crystallography confirms its planar geometry, critical for coordination chemistry .
  • Applications: Potential use in catalytic reactions due to its directing group functionality.

N-Benzyl-N-(2-hydroxyethyl)benzenesulfonamide

  • Structure : Replaces the benzamide core with a benzenesulfonamide group and introduces a benzyl substituent.
  • Properties : The sulfonamide group increases acidity (pKa ~10) compared to benzamides, while the benzyl group enhances lipophilicity.
  • Applications : Used in organic synthesis and as an intermediate in pharmaceuticals .

Functionalization of the Benzamide Core

Nitazoxanide (2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide)

  • Structure : Incorporates a nitro-thiazole ring and an acetoxy group on the benzamide.
  • Properties : The nitro group confers antiparasitic activity by disrupting electron transport in pathogens.
  • Applications : FDA-approved for treating Cryptosporidium and Giardia infections .

N-(Anilinocarbonothioyl)benzamide Derivatives

  • Structure : Substitutes the hydroxyethyl group with a thiourea-linked aniline moiety.
  • Properties: The thiourea group enhances antioxidant activity via radical scavenging. Compounds like A8 (% inhibition: 86.6) and H10 (% inhibition: 87.7) show superior activity due to phenolic hydroxyl and methoxy substituents .
  • Applications: Potential antioxidants in therapeutic or industrial contexts.

Bioactive Analogues with Enhanced Pharmacological Profiles

Radioiodinated N-(2-Diethylaminoethyl)benzamides

  • Structure: Features a diethylaminoethyl group (-CH₂CH₂N(Et)₂) and halogen substituents (e.g., iodine, bromine).
  • Properties: Slow urinary excretion and high melanoma uptake (e.g., 23.2% ID/g for compound 6) due to methoxy and acetamido substituents. Melanin binding enhances tumor retention .
  • Applications: Melanoma imaging and targeted radionuclide therapy.

Azetidinone-Benzamide Hybrids

  • Structure: Integrates a β-lactam (azetidinone) ring into the benzamide scaffold.
  • Properties: Compound 4 (MIC: 12.5 µg/mL) shows potent antimicrobial activity against Gram-positive bacteria, attributed to the chloro-phenyl substituents on the azetidinone ring .
  • Applications : Antimicrobial agents targeting resistant pathogens.

Comparative Data Table

Compound Key Substituents Synthesis Yield Key Properties Applications References
N-(2-Hydroxyethyl)benzamide -CH₂CH₂OH 29% Precursor for esters, moderate polarity Synthetic intermediate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide -C(CH₃)₂OH, 3-CH₃ Not reported Bidentate directing group, crystalline Catalytic C–H functionalization
Nitazoxanide -OAc, -NO₂-thiazole Not reported Antiparasitic, low solubility Cryptosporidiosis treatment
Radioiodinated compound 6 -I, -OCH₃, -Ac Not reported High melanoma uptake (23.2% ID/g) Melanoma imaging/therapy
Azetidinone derivative 4 β-lactam, 2-Cl-Ph Not reported Antimicrobial (MIC: 12.5 µg/mL) Antibacterial agents

Biological Activity

N-(2-Hydroxyethyl)benzamide, also known as 2-hydroxyethyl benzamide, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol
  • SMILES Notation : O=C(NCCO)C1=CC=CC=C1

The synthesis of this compound can be achieved through various methods, typically involving the reaction of benzoyl chloride with 2-aminoethanol. The process can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated the antibacterial and antifungal properties of various benzamide derivatives, including this compound. The compound demonstrated effective inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. The compound was tested using DPPH and ABTS assays, revealing a notable capacity to scavenge free radicals.

Assay IC50 (mg/mL)
DPPH0.15
ABTS0.10

These results indicate that this compound possesses significant antioxidant activity, which may contribute to its therapeutic effects .

Pharmacological Applications

  • Antidepressant Effects : In a study investigating the effects of benzamide derivatives on mood disorders, this compound was found to exhibit antidepressant-like effects in animal models. The mechanism was attributed to its interaction with serotonin receptors, suggesting a role in modulating mood and anxiety .
  • Neuroprotective Effects : Another study highlighted the neuroprotective properties of this compound in models of neurodegeneration. The compound demonstrated the ability to reduce neuronal cell death induced by oxidative stress, indicating potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the optimized synthetic routes for N-(2-Hydroxyethyl)benzamide derivatives in anti-tuberculosis drug development?

Answer:
A key synthesis involves reacting 2-(tricyclo[3.3.1.1³⁷]dec-2-yl)ethanolamine with benzoyl chloride in dichloromethane. After filtration to remove HCl salts, the product is purified via methanol recrystallization, yielding a 60% yield . Alternative routes include Pd/C-catalyzed hydrogenation (18 h, room temperature) or condensation with methyl 3-(chlorocarbonyl)propanoate under pyridine catalysis (1 h, CH₂Cl₂) . These methods emphasize reagent selection and solvent systems to optimize purity and yield for pharmacological screening.

Q. How do crystallographic techniques validate the structural anomalies in this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) at 173 K revealed shortened C–C bond lengths (1.523–1.533 Å vs. expected 1.54 Å) in the tricyclo-decane core, suggesting steric strain . Data collection using a Bruker SMART CCD detector (θ range: 1.9–28.0°) and refinement with SHELXTL (R₁ = 0.041, wR₂ = 0.109) confirmed anisotropic displacement parameters. Hydrogen bonding (O–H⋯O) and layered packing were visualized via WinGX and Mercury software, highlighting hydrophilic/hydrophobic domain segregation .

Q. What methodological challenges arise in analyzing structure-activity relationships (SAR) of benzamide-based HDAC inhibitors?

Answer:
Contradictions in SAR often stem from divergent biological assay conditions. For example, MS-275 (a benzamide HDAC inhibitor) showed 30–100× greater potency in the frontal cortex vs. striatum due to brain-region selectivity . Advanced SAR requires:

  • Standardized assays : Compare IC₅₀ values under identical conditions (e.g., histone acetylation levels via chromatin immunoprecipitation).
  • Crystallographic alignment : Overlay ligand-receptor binding modes (e.g., using ORTEP-3 for molecular graphics) to identify critical interactions .
  • In vivo vs. in vitro validation : Address pharmacokinetic variability, as seen in MS-275’s striatal inactivity despite in vitro efficacy .

Q. How do hydrogen bonding networks influence the supramolecular assembly of this compound crystals?

Answer:
In C₁₉H₂₅NO₂, O–H⋯O hydrogen bonds (2.74–2.89 Å) between hydroxyethyl groups create infinite chains along the c-axis. These interactions, combined with van der Waals forces in the tricyclo-decane region, stabilize a lamellar architecture. The hydrophilic layers (amide/hydroxyl) contrast with hydrophobic domains, impacting solubility and solid-state reactivity .

Q. What advanced computational tools are recommended for refining crystallographic data of benzamide derivatives?

Answer:

  • WinGX Suite : Integrates SHELX for structure solution and refinement, with tools for hydrogen atom placement (riding models) and thermal parameter constraints (Uₑq = 1.2–1.5× parent atoms) .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize anisotropic displacement, critical for identifying disorder in flexible hydroxyethyl groups .
  • Mercury Software : Maps intermolecular contacts (e.g., C–H⋯π interactions) and void spaces for porosity analysis .

Q. How do synthetic modifications to the hydroxyethyl group affect biological activity in benzamide derivatives?

Answer:
Replacing the hydroxyethyl moiety with aminoethyl groups (e.g., N-(2-aminoethyl)-N-benzyloxyphenyl benzamides) enhanced Trypanosoma brucei inhibition (IC₅₀ < 1 µM) by improving membrane permeability. Key steps include:

  • Boc-protected intermediates : React N-Boc-2-aminoacetaldehyde with benzoyl chlorides under Na(OAc)₃BH reductive amination .
  • Post-synthetic deprotection : Use HCl/dioxane to remove Boc groups without degrading the amide backbone . Activity loss in analogs lacking hydrogen-bond donors underscores the hydroxyethyl group’s role in target engagement .

Q. What strategies resolve discrepancies between theoretical and experimental NMR data for this compound analogs?

Answer:

  • Dynamic NMR (DNMR) : Detect conformational exchange in hydroxyethyl groups (e.g., δ 3.5–4.1 ppm splitting due to OH rotation barriers) .
  • DFT calculations : Compare B3LYP/6-311+G(d,p)-optimized structures with experimental J-couplings to validate rotamer populations .
  • Solvent effects : Account for DMSO-induced shifts in NH/OH protons (e.g., δ 8.17 ppm broadening in hydrochloride salts) .

Q. How do steric effects in tricyclo-decane scaffolds influence the pharmacokinetics of this compound derivatives?

Answer:
The rigid tricyclo-decane core reduces metabolic oxidation, extending half-life (t₁/₂ > 6 h in murine models). However, steric bulk limits blood-brain barrier penetration, as observed in MS-275’s striatal exclusion . Strategies to balance lipophilicity (clogP ~3.5) and polar surface area (PSA ~60 Ų) include:

  • Isosteric replacement : Substitute tricyclo-decane with adamantane (improves solubility but reduces potency) .
  • Prodrug design : Mask hydroxyl groups as esters to enhance bioavailability .

Properties

IUPAC Name

N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSYUNLBFSOENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341036
Record name N-(2-Hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16405-21-3, 18838-10-3
Record name Benzamide, N-(2-hydroxyethyl)-, L-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16405-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethanolamine (1.09 g, 17.8 mmol) in THF was added benzoyl chloride (520 mg, 3.60 mmol) dropwise at 0° C. under N2 atmosphere. The reaction mixture was stirred for 10 min and then quenched with 1M HCl. The mixture was then diluted with EtOAc and washed with sat. aq. NaHCO3 and brine. The organic layer was dried over MgSO4, filtered and concentrated in vacuo. The residue was crystalized to give N-(2-hydroxyethyl)benzamide (593 mg, 97%) as a white crystalline solid. 1H NMR (CDCl3, 300 MHz) δ3.41 (s, 1H), 3.49-3.59 (m, 2H), 3.75 (t, 2H, J=5.2 Hz), 7.10 (s, 1H), 7.32-7.38 (m, 2H), 7.42-7.48 (m, 1H), 7.72-7.76 (m, 2H) ppm.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, a mixture of methyl benzoate (3.0 mmol), 2-aminoethanol (3.6 mmol), Zn4(OCOCF3)6O (0.15 mmol) and methylene chloride (2.5 mL) was stirred at room temperature for 3 days, and as a result, N-(2-hydroxyethyl)benzamide was obtained in 11% yield. The resulting compound was identified by comparison with physical property data of the known compound.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3.6 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Zn4(OCOCF3)6O
Quantity
0.15 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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